Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters. This compound is characterized by the presence of a methyl ester group, a hydroxy group, and a dichlorophenyl group attached to a propanoate backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: 3-(3,4-dichlorophenyl)-2-oxopropanoate.
Reduction: 3-(3,4-dichlorophenyl)-2-hydroxypropanol.
Substitution: 3-(3-methoxy-4-chlorophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid: The acid form of the compound.
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanol: The reduced form of the ester.
Uniqueness
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its dichlorophenyl group provides additional reactivity and potential biological activity, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H10Cl2O3 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3 |
InChI Key |
RRHPFVVEKSRIIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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